molecular formula C20H16N2O2 B13748233 2,5-Dibenzoyl-1,4-phenylenediamine CAS No. 38869-82-8

2,5-Dibenzoyl-1,4-phenylenediamine

Cat. No.: B13748233
CAS No.: 38869-82-8
M. Wt: 316.4 g/mol
InChI Key: KHEYSIXPWQEYOU-UHFFFAOYSA-N
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Description

2,5-Dibenzoyl-1,4-phenylenediamine (DBPDA) is a critical monomer in synthesizing organic semiconductors and conjugated polymers, particularly those containing anthrazoline units. These materials are pivotal in electronic and optoelectronic devices, including light-emitting diodes (LEDs), thin-film transistors, and photovoltaic cells . Structurally, DBPDA features two benzoyl groups attached to the 1,4-positions of a phenylenediamine backbone. Its synthesis involves non-aqueous diazotization and iodination, starting from this compound . The compound crystallizes in an orthorhombic system (space group Pbca) with lattice parameters a = 10.980 nm, b = 15.866 nm, and c = 21.110 nm, contributing to its high thermal stability and suitability for device fabrication .

Properties

CAS No.

38869-82-8

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

(2,5-diamino-4-benzoylphenyl)-phenylmethanone

InChI

InChI=1S/C20H16N2O2/c21-17-12-16(20(24)14-9-5-2-6-10-14)18(22)11-15(17)19(23)13-7-3-1-4-8-13/h1-12H,21-22H2

InChI Key

KHEYSIXPWQEYOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)C(=O)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzoyl-1,4-phenylenediamine typically involves the reaction of 2,5-diaminotoluene with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibenzoyl-1,4-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2,5-Dibenzoyl-1,4-phenylenediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibenzoyl-1,4-phenylenediamine involves its interaction with molecular targets and pathways within cells. The compound can act as an electron donor or acceptor, facilitating electron transport processes. It may also interact with enzymes and proteins, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structural properties play a crucial role in its activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of DBPDA and Analogous Compounds

Compound Name Substituents Synthesis Method Key Applications Notable Properties References
2,5-Dibenzoyl-1,4-phenylenediamine 2,5-Benzoyl groups Non-aqueous diazotization/iodination Organic semiconductors, optoelectronics High rigidity, electron-withdrawing groups, orthorhombic crystal structure
2,5-Dimethyl-1,4-phenylenediamine 2,5-Methyl groups Diazotization/coupling/hydrogenolysis Dyes, paints Low cost, high yield, improved solubility due to methyl groups
4-(Substituted)-5-fluorobenzene-1,2-diamine 5-Fluoro, 4-substituted SnCl₂ reduction of nitro precursors Pharmaceutical intermediates Instability, requires immediate use in subsequent reactions
2-Chloro-1,4-phenylenediamine 2-Chloro Commercial synthesis (details unspecified) Dyes, corrosion inhibitors Electron-withdrawing Cl enhances reactivity in electrophilic substitutions
N,N'-Diacetyl-1,4-phenylenediamine N,N'-Acetyl groups Acetylation of 1,4-phenylenediamine Laboratory research (non-electronic) Enhanced solubility, reduced rigidity compared to DBPDA
2,5-Di(thiophen-2-yl)benzene-1,4-diamine 2,5-Thiophene groups Unspecified (commercially available) Conductive polymers, sensors Thiophene enhances π-conjugation, improving charge transport
2,5-Difluoro-1,4-benzenediamine 2,5-Fluoro Unspecified (likely halogenation) Specialty polymers, fluorinated materials High electronegativity, small substituent size, alters electronic bandgap
2,5-Dibromo-1,4-benzenediamine 2,5-Bromo Halogenation of phenylenediamine Flame retardants, crosslinking agents Bulky Br increases molecular weight, reduces solubility

Structural and Functional Differences

  • Substituent Effects :

    • Electron-Withdrawing Groups : DBPDA’s benzoyl groups are strongly electron-withdrawing, enhancing charge carrier mobility in semiconductors . In contrast, 2,5-difluoro-1,4-benzenediamine combines smaller, electronegative fluorine atoms, which modify bandgaps without steric hindrance .
    • Electron-Donating Groups : 2,5-dimethyl-1,4-phenylenediamine’s methyl groups improve solubility but reduce rigidity, limiting its use in high-performance electronics .
  • Synthesis and Scalability: DBPDA requires multi-step diazotization and iodination, which may limit scalability compared to the cost-effective hydrogenolysis route for 2,5-dimethyl derivatives . Halogenated analogs (e.g., 2,5-dibromo or 2-chloro) often involve direct halogenation, but brominated compounds face environmental restrictions due to toxicity .
  • Applications :

    • Electronics : DBPDA and 2,5-di(thiophen-2-yl) derivatives are preferred for conductive polymers due to extended π-conjugation .
    • Dyes/Pharmaceuticals : Methyl- and chloro-substituted compounds dominate dye synthesis, while fluorinated diamines serve as intermediates in drug development .

Crystallographic and Stability Considerations

  • DBPDA’s orthorhombic crystal structure (density = 1.944 g/cm³) ensures tight molecular packing, critical for device stability .
  • Acetylated derivatives (e.g., N,N'-diacetyl-1,4-phenylenediamine) lack such rigidity, making them unsuitable for high-temperature applications .

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